molecular formula C13H15F3O2 B7994530 (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol

(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol

Cat. No.: B7994530
M. Wt: 260.25 g/mol
InChI Key: XEAJLCJMDSDZPL-NWDGAFQWSA-N
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Description

(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is a chiral compound featuring a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the formation of the cyclohexanol structure. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. Recent advances in trifluoromethoxylation reagents have made this process more accessible . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The development of robust and cost-effective trifluoromethylation reagents is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology

In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It may serve as a model compound for the development of new drugs and bioactive molecules .

Medicine

Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its trifluoromethoxy group can improve the performance of polymers, coatings, and other materials .

Mechanism of Action

The mechanism of action of (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol
  • (1R,2S)-2-[3-(difluoromethoxy)phenyl]cyclohexan-1-ol
  • (1R,2S)-2-[3-(fluoromethoxy)phenyl]cyclohexan-1-ol

Uniqueness

(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced lipophilicity, metabolic stability, and potential for improved biological activity .

Properties

IUPAC Name

(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h3-5,8,11-12,17H,1-2,6-7H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJLCJMDSDZPL-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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